4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: . Its unique structure, featuring a fluorine atom and a thiol group, makes it a valuable tool for advancing scientific knowledge.
Scientific Research Applications
4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the development of new materials and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide typically involves a multi-step process. One common approach is the reaction of 4-fluorobenzoyl chloride with 6-mercaptopyridazine-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide.
Reduction: : The compound can be reduced to remove the fluorine atom.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or iodine.
Reduction: : Reducing agents such as lithium aluminum hydride may be used.
Substitution: : Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: : Disulfides
Reduction: : Non-fluorinated analogs
Substitution: : Derivatives with different functional groups
Mechanism of Action
The mechanism by which 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and thiol group play crucial roles in its biological activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: is unique due to its specific structural features. Similar compounds include:
4-fluoro-N-(pyridazin-3-yl)benzamide
N-(6-mercaptopyridazin-3-yl)benzamide
4-fluoro-N-(6-aminopyridazin-3-yl)benzamide
These compounds differ in the presence or absence of the fluorine atom and the type of substituent on the pyridazine ring, affecting their chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3OS/c12-8-3-1-7(2-4-8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBZWVDSHAJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.